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molecular formula C23H28N2O3S B8450818 Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-1-oxopropyl)-4-(2-methoxyphenyl)- CAS No. 153804-47-8

Piperazine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-1-oxopropyl)-4-(2-methoxyphenyl)-

Cat. No. B8450818
M. Wt: 412.5 g/mol
InChI Key: BXSLVKJAJXDXFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05389668

Procedure details

Under argon, 110 mg (4.61×10-4 mol) of 3-[(thiochroman-8-yl)oxy]propionic acid (Indian Journal of Chemistry (1977) 15 pp. 715-719) are dissolved in 1.5 cm3 of dimethylformamide. The flask is cooled in an ice-bath. 100 mg (5.07×10-4 mol) of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 71 mg (4.61×10-4 mol) of 1-hydroxybenzotriazole and 100 mg (5.07×10-4 mol) of 1-(2-methoxyphenyl)piperazine are added. The mixture is allowed to come gradually to room temperature. After 24 hours, the solvent is evaporated off. The residue is taken up in H2O and extracted with CH2Cl2. The product is dried over MgSO4.
Name
3-[(thiochroman-8-yl)oxy]propionic acid
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
71 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[O:11][CH2:12][CH2:13][C:14]([OH:16])=O)[CH2:4][CH2:3][CH2:2]1.Cl.CN(C)CCCN=C=NCC.ON1C2C=CC=CC=2N=N1.[CH3:39][O:40][C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][C:42]=1[N:47]1[CH2:52][CH2:51][NH:50][CH2:49][CH2:48]1>CN(C)C=O>[CH3:39][O:40][C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][C:42]=1[N:47]1[CH2:52][CH2:51][N:50]([C:14](=[O:16])[CH2:13][CH2:12][O:11][C:9]2[CH:8]=[CH:7][CH:6]=[C:5]3[C:10]=2[S:1][CH2:2][CH2:3][CH2:4]3)[CH2:49][CH2:48]1 |f:1.2|

Inputs

Step One
Name
3-[(thiochroman-8-yl)oxy]propionic acid
Quantity
110 mg
Type
reactant
Smiles
S1CCCC2=CC=CC(=C12)OCCC(=O)O
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
71 mg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
100 mg
Type
reactant
Smiles
COC1=C(C=CC=C1)N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The flask is cooled in an ice-bath
CUSTOM
Type
CUSTOM
Details
to come gradually to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product is dried over MgSO4

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)C(CCOC=1C=CC=C2CCCSC12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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